Spiro[4.6]undec-8-ene-2-carbaldehyde
Description
Spiro[4.6]undec-8-ene-2-carbaldehyde is a bicyclic organic compound featuring a spiro junction connecting a 4-membered and a 6-membered ring. The carbaldehyde functional group (-CHO) at position 2 confers reactivity typical of aldehydes, such as susceptibility to nucleophilic attack and participation in condensation reactions. The compound’s steric environment and fragmentation behavior in mass spectrometry (EIMS) align with trends observed in structurally related spiro systems .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
spiro[4.6]undec-8-ene-3-carbaldehyde |
InChI |
InChI=1S/C12H18O/c13-10-11-5-8-12(9-11)6-3-1-2-4-7-12/h1-2,10-11H,3-9H2 |
InChI Key |
RSWWICWBRKJUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=C1)CCC(C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ring Size and Spiro Junction
- Spiro[4.6]undec-8-ene-2-carbaldehyde : Features a 4-membered ring fused to a 6-membered ring, creating unique steric constraints.
- Spiro[4.5]dec-9-ene-9-carboxamide (Patent Compound) : A [4.5] spiro system with a carboxamide (-CONH2) group instead of an aldehyde. The smaller 5-membered ring reduces strain but limits conformational flexibility compared to the [4.6] system .
- (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde (NIST Compound) : Shares the aldehyde functional group but differs in ring size ([4.5] vs. [4.6]) and substituents (methyl and alkenyl groups at positions 1 and 4) .
Functional Groups
| Compound | Functional Group | Reactivity Implications |
|---|---|---|
| This compound | Aldehyde (-CHO) | High electrophilicity; prone to oxidation/condensation |
| Spiro[4.5]dec-9-ene-9-carboxamide | Carboxamide | Hydrogen-bonding capacity; lower reactivity |
| NIST Spiro[4.5]dec-7-ene-8-carbaldehyde | Aldehyde (-CHO) | Similar reactivity but modulated by substituents |
Spectral and Fragmentation Behavior
- This compound: Expected to fragment at the spiro junction in EIMS, analogous to compounds 17–20 in . For example, loss of substituents (e.g., ArN2CO or ArN2CO2) would generate diagnostic peaks (e.g., m/z 505 or 489 in related systems) .
- NIST Compound: No direct EIMS data provided, but its methyl and alkenyl substituents may stabilize the molecular ion, reducing fragmentation severity compared to halogenated analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound | Not provided | Not provided | Aldehyde at C2 |
| Spiro[4.5]dec-9-ene-9-carboxamide | Complex | ~800–900 (est.) | Fluorinated aryl, carboxamide |
| NIST Spiro[4.5]dec-7-ene-8-carbaldehyde | C15H22O | 218.33 | Methyl, prop-1-en-2-yl, aldehyde |
Notes:
- The patent compound’s fluorinated substituents enhance lipophilicity and metabolic stability, making it pharmaceutically relevant .
- The NIST compound’s lower molecular weight (218.33) suggests higher volatility compared to the patent derivative .
Research Implications
The comparison highlights how ring size , functional groups , and substituents critically influence the reactivity and applications of spiro compounds. For instance:
- Aldehyde-containing spiro systems (e.g., this compound) may serve as intermediates in synthesizing heterocycles or natural product analogs.
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